Cas no 373604-07-0 (4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)-)

4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)-
- 1-benzyl-3-isopropylpiperidin-4-one
- EN300-7563632
- 1-benzyl-3-isopropyl-piperidin-4-one
- 1-benzyl-3-(propan-2-yl)piperidin-4-one
- D96876
- KPGWIAGKEBGZDN-UHFFFAOYSA-N
- 1-benzyl-3-propan-2-ylpiperidin-4-one
- PS-18530
- CS-0310096
- 1-benzyl-3-isopropylpiperid-4-one
- MFCD22741836
- SCHEMBL7227119
- SY301624
- 373604-07-0
-
- MDL: MFCD22741836
- Inchi: InChI=1S/C15H21NO/c1-12(2)14-11-16(9-8-15(14)17)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
- InChI Key: KPGWIAGKEBGZDN-UHFFFAOYSA-N
- SMILES: CC(C)C1CN(CCC1=O)CC2=CC=CC=C2
Computed Properties
- Exact Mass: 231.16243
- Monoisotopic Mass: 231.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 2.6
Experimental Properties
- PSA: 20.31
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1007235-1G |
1-benzyl-3-isopropyl-piperidin-4-one |
373604-07-0 | 97% | 1g |
$180 | 2024-07-21 | |
Enamine | EN300-7563632-0.1g |
1-benzyl-3-(propan-2-yl)piperidin-4-one |
373604-07-0 | 95.0% | 0.1g |
$470.0 | 2025-03-22 | |
Enamine | EN300-7563632-0.05g |
1-benzyl-3-(propan-2-yl)piperidin-4-one |
373604-07-0 | 95.0% | 0.05g |
$315.0 | 2025-03-22 | |
Aaron | AR00CO2U-100mg |
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- |
373604-07-0 | 97% | 100mg |
$48.00 | 2025-02-12 | |
1PlusChem | 1P00CNUI-25g |
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- |
373604-07-0 | 97.00% | 25g |
$1587.00 | 2023-12-17 | |
A2B Chem LLC | AF89978-1g |
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- |
373604-07-0 | 95% | 1g |
$153.00 | 2024-04-20 | |
1PlusChem | 1P00CNUI-500mg |
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- |
373604-07-0 | 95% | 500mg |
$108.00 | 2024-05-04 | |
A2B Chem LLC | AF89978-500mg |
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- |
373604-07-0 | 95% | 500mg |
$102.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1007235-250mg |
1-benzyl-3-isopropyl-piperidin-4-one |
373604-07-0 | 97% | 250mg |
$95 | 2024-07-21 | |
abcr | AB571914-250mg |
1-Benzyl-3-isopropyl-piperidin-4-one; . |
373604-07-0 | 250mg |
€149.50 | 2024-07-20 |
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- Related Literature
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)-
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- (CAS No. 373604-07-0): An Overview of Its Structure, Properties, and Applications
4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- (CAS No. 373604-07-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(1-Methylethyl)-1-(phenylmethyl)piperidin-4-one, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, and recent advancements in the research and development of this compound.
The molecular formula of 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- is C15H21NO. The compound consists of a piperidinone ring with a phenylmethyl group and an isopropyl group attached to the nitrogen and carbon atoms, respectively. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
In terms of physical properties, 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- is a white crystalline solid with a melting point ranging from 85°C to 88°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and formulations.
The synthesis of 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate ketone with an amine followed by ring closure to form the piperidinone ring. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for the production of this compound.
In the realm of medicinal chemistry, 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- has shown promising activity in several biological assays. Studies have demonstrated its potential as a modulator of various biological pathways, including those involved in neurodegenerative diseases and cancer. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific enzymes that play a role in the progression of Alzheimer's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- in treating various conditions. Preliminary results have been encouraging, with the compound showing favorable pharmacokinetic properties and minimal side effects. These findings underscore its potential as a novel therapeutic agent in the pharmaceutical industry.
Beyond its therapeutic applications, 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- has also found use in other areas of research. For example, it serves as a valuable intermediate in the synthesis of more complex molecules with diverse biological activities. Its structural versatility allows chemists to introduce various functional groups to tailor its properties for specific applications.
In conclusion, 4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)- (CAS No. 373604-07-0) is a multifaceted compound with significant potential in both research and pharmaceutical development. Its unique chemical structure and favorable physical properties make it an attractive candidate for further investigation and application in various fields. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is poised to play a crucial role in advancing medical science.
373604-07-0 (4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)-) Related Products
- 72351-49-6(3-Pyrrolidinecarboxaldehyde,1-(phenylmethyl)-)
- 34737-89-8(1-benzyl-3-methylpiperidin-4-one)
- 22065-85-6(1-Benzyl-4-piperidine-carboxaldehyde)
- 1448034-21-6(1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)pyridin-2-ylpiperazine)
- 2099148-28-2(1-(2-Aminoethyl)sulfanylethan-1-one hydrobromide)
- 1423622-87-0(2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one)
- 1216210-14-8(1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid)
- 2225175-83-5(1-Cyclopropyl-1H-1,2,3-triazole-4-boronic acid)
- 1620-55-9(1-Phenyl-2-(pyridin-4-yl)ethanone)
- 1207023-01-5(2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide)




